molecular formula C18H15ClN2OS B2928733 2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313374-91-3

2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2928733
CAS No.: 313374-91-3
M. Wt: 342.84
InChI Key: ROGHOTRESFJBOC-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 313374-91-3) is a synthetic organic compound with a molecular formula of C18H15ClN2OS and a molecular weight of 342.84 g/mol . This benzamide-thiazole hybrid is a subject of interest in medicinal chemistry and chemical biology research, particularly in the study of ion channels. Structurally related N-(thiazol-2-yl)benzamide analogs have been identified as a novel class of Zinc-Activated Channel (ZAC) antagonists . These compounds act as negative allosteric modulators, exhibiting non-competitive antagonism and state-dependent channel block with IC50 values in the low micromolar range (1–3 μM) . This makes them valuable pharmacological tools for probing the physiological functions of this atypical Cys-loop receptor. The molecular conformation of such compounds is characterized by the twisting between the benzamide group and the thiazole ring, which can influence their biological activity and intermolecular interactions . In crystal structures, similar molecules are often stabilized by intermolecular hydrogen bonds, such as N—H⋯N and N—H⋯O, forming chains or dimers that could be relevant for material sciences . Researchers utilize this compound and its analogs exclusively for in vitro investigations. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-11-7-8-13(9-12(11)2)16-10-23-18(20-16)21-17(22)14-5-3-4-6-15(14)19/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGHOTRESFJBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

  • Molecular Formula : C₁₃H₁₃ClN₂OS
  • Molecular Weight : 280.77 g/mol
  • CAS Number : 565165-38-0

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thiazole derivatives with substituted benzamides. The detailed synthetic pathway can significantly influence the compound's biological properties.

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit notable anticancer properties. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity.

Cell Line IC50 (µM) Reference
Jurkat (T-cell leukemia)< 10
HT29 (colon cancer)< 15
A431 (epidermoid carcinoma)< 12

The presence of the 3,4-dimethylphenyl group is crucial for enhancing the compound's potency against these cell lines. Studies have shown that modifications to this moiety can lead to variations in activity levels.

The anticancer activity is believed to be mediated through the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, compounds similar to this compound have shown to inhibit RET kinase activity, which is implicated in various cancers .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • The chlorine atom at the second position enhances lipophilicity and cellular uptake.
  • The dimethyl substitution on the phenyl ring is essential for maintaining cytotoxic activity.
  • Variations in the thiazole ring can lead to different biological profiles, indicating that both structural components are critical for activity .

Case Studies

  • In Vivo Studies : In animal models, derivatives of benzamides with similar structures have shown promising results in reducing tumor size and improving survival rates when administered at specific dosages. For instance, a study reported a significant reduction in tumor volume in mice treated with thiazole derivatives compared to controls .
  • Combination Therapy : Recent studies have explored the effects of combining this compound with established chemotherapeutics like doxorubicin. Preliminary results suggest enhanced efficacy and reduced side effects when used in synergy .

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzamide Position

The 2-chloro substituent on the benzamide moiety undergoes nucleophilic displacement reactions. For example:

  • Aminolysis : Reaction with amines (e.g., aniline derivatives) in the presence of anhydrous K₂CO₃ in DMF yields substituted benzamides .

  • Hydrolysis : Under basic conditions (NaOH/H₂O), the chloro group is replaced by hydroxyl, forming 2-hydroxy derivatives .

Key Data :

Reaction TypeConditionsProductYield (%)Source
AminolysisDMF, K₂CO₃, 80°C2-anilino-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide78–89
HydrolysisNaOH, H₂O, reflux2-hydroxy-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide65

Cyanoaroylation at the Thiazole Ring

The thiazole nitrogen participates in cyanoaroylation reactions using K₄[Fe(CN)₆] as a cyanide source. For instance:

  • Reaction with aromatic aldehydes and aroyl chlorides in CH₂Cl₂/triethylamine produces N-cyanoaroyl derivatives (e.g., entry 11 in Table 2 of ) .

Mechanism :

  • Formation of an imine intermediate via condensation of the thiazole amine with aldehydes.

  • Cyanide transfer from K₄[Fe(CN)₆] to the imine carbon.

  • Aroylation at the activated position .

Example Reaction :

2 chloro N 4 3 4 dimethylphenyl 1 3 thiazol 2 yl benzamideCH2Cl2,Et3NK4[Fe CN 6],ArCOClN cyano aryl methyl N thiazol 2 yl benzamide\text{2 chloro N 4 3 4 dimethylphenyl 1 3 thiazol 2 yl benzamide}\xrightarrow[\text{CH}_2\text{Cl}_2,\text{Et}_3\text{N}]{\text{K}_4[\text{Fe CN }_6],\text{ArCOCl}}\text{N cyano aryl methyl N thiazol 2 yl benzamide}

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethylphenyl group undergoes EAS due to electron-donating methyl groups:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methyl substituents .

  • Sulfonation : SO₃ in H₂SO₄ yields sulfonic acid derivatives .

Regioselectivity : Methyl groups direct incoming electrophiles to the ortho/para positions .

Cross-Coupling Reactions

The thiazole ring participates in Suzuki-Miyaura couplings:

  • Reaction with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ forms biaryl derivatives .

Conditions :

  • Solvent: Dioxane/H₂O

  • Catalyst: Pd(PPh₃)₄

  • Base: Na₂CO₃

  • Yield: 70–85%

Reductive Dechlorination

The 2-chloro group is selectively reduced under catalytic hydrogenation:

  • Catalyst : Pd/C (10%)

  • Conditions : H₂ (1 atm), EtOH, 25°C

  • Product : 2-H-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide .

Complexation with Metal Ions

The thiazole nitrogen and carbonyl oxygen act as bidentate ligands for transition metals:

  • Cu(II) Complexes : Formed in ethanol with CuCl₂, exhibiting square-planar geometry .

  • Antimicrobial Activity : Cu complexes show enhanced activity compared to the parent compound (MIC: 25 μg/mL vs. 100 μg/mL) .

Cyclization Reactions

Under acidic conditions, intramolecular cyclization forms fused heterocycles:

  • Example : Reaction with PCl₅ yields thiazolo[3,2-a]benzimidazole derivatives .

Conditions :

  • Reagent: PCl₅

  • Solvent: Dry toluene

  • Temperature: 110°C

  • Yield: 60%

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity (LogP): The LogP of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is 5.24 (), indicating moderate lipophilicity.
  • Crystallographic Data :
    While crystallographic parameters for the target compound are unavailable, analogs like (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () show bond lengths and angles typical for thiazole derivatives. The 3,4-dimethylphenyl group likely maintains planar geometry, favoring π-π stacking in target interactions .

Data Tables

Table 1: Key Structural Analogs and Properties

Compound Name Substituents (Thiazole/Benzamide) Biological Activity Yield (%) LogP Reference
2-Chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide 3,4-dimethylphenyl / 2-Cl Not reported (assumed anticancer) N/A ~5.2*
N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]benzamide 2,4-dimethylphenyl / H Hec1/Nek2 inhibitor N/A 5.24
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide H / 2,4-Cl Anti-inflammatory, analgesic N/A N/A
EMAC2061 () 3,4-dichlorophenyl / H HIV-1 RT inhibition <80 N/A
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 4-methoxy-3-methylphenyl / 5-Cl, 2-NO₂ Not reported N/A N/A

*Estimated based on structural similarity.

Table 2: Substituent Effects on Activity

Substituent Type Example Compound Observed Impact
Halogen (Cl) 2,4-Dichloro-N-(thiazol-2-yl)benzamide Enhanced anti-inflammatory activity
Electron-donating (methyl) 3,4-Dimethylphenyl analog Potential metabolic stability
Electron-withdrawing (NO₂) 5-Chloro-2-nitro derivative Increased reactivity or target affinity

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide?

The synthesis typically involves coupling a thiazol-2-amine derivative with a substituted benzoyl chloride. For example, 5-chlorothiazol-2-amine can react with 2-chlorobenzoyl chloride in pyridine under reflux conditions. Key steps include:

  • Dissolving the amine in pyridine and adding the acyl chloride dropwise.
  • Stirring the mixture overnight at room temperature.
  • Purifying the crude product via NaHCO₃ washing, filtration, and recrystallization from methanol . Alternative methods may use POCl₃ as a cyclization agent for thiazole ring formation .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • X-ray crystallography to confirm molecular packing and hydrogen-bonding patterns (e.g., N–H⋯N and C–H⋯F interactions stabilize crystal structure) .
  • TLC for reaction monitoring.
  • Spectroscopy : NMR for functional group verification and LC-MS for purity assessment.
  • Elemental analysis to validate stoichiometry .

Q. What initial biological activity screening approaches are recommended?

  • Enzyme inhibition assays : Target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism. Use spectrophotometric methods to measure NADH oxidation rates .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains under aerobic/anaerobic conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Reaction condition tuning : Increase POCl₃ molar equivalents (e.g., 3 mol) and reflux duration (3–6 hours) to enhance cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate acylation steps .

Q. How to resolve discrepancies in crystallographic data between batches?

  • Hydrogen bonding analysis : Compare intermolecular interactions (e.g., N–H⋯N dimerization) across batches using Hirshfeld surface analysis .
  • Thermal stability testing : Perform DSC/TGA to identify polymorphic transitions affecting lattice parameters.
  • DFT calculations : Model molecular conformations to validate experimental bond lengths/angles .

Q. What mechanistic insights explain its enzyme inhibition?

  • Docking studies : The amide anion interacts with PFOR’s active site, disrupting electron transfer. Molecular dynamics simulations reveal binding stability at the flavin cofactor pocket .
  • Kinetic assays : Competitive inhibition is observed with Ki values in the µM range, suggesting high affinity for the enzyme’s substrate-binding site .

Q. How to address contradictory biological activity data in different studies?

  • Strain-specific profiling : Test activity against isogenic bacterial strains (wild-type vs. PFOR-deficient mutants) to confirm target specificity .
  • Metabolic pathway mapping : Use transcriptomics/proteomics to identify off-target effects (e.g., redox homeostasis disruption) .

Methodological Guidance

Designing a structure-activity relationship (SAR) study for analogs:

  • Core modifications : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
  • Bioisosteric replacement : Substitute the thiazole ring with oxadiazole or triazole to assess tolerance .
  • Pharmacokinetic profiling : Measure logP (HPLC) and metabolic stability (microsomal assays) to prioritize candidates .

Validating target engagement in cellular models:

  • Fluorescent probes : Conjugate the compound with BODIPY for confocal microscopy imaging of cellular localization .
  • Thermal shift assays : Monitor target protein melting temperature shifts upon compound binding .

Interpreting conflicting biochemical pathway data:

  • Pathway enrichment analysis : Use tools like KEGG/GO to identify overrepresented pathways in omics datasets.
  • Dose-response validation : Confirm observed effects (e.g., bacterial proliferation arrest) are concentration-dependent and reversible .

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